molecular formula C22H28ClN3O2S B2852741 N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1216894-23-3

N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2852741
CAS No.: 1216894-23-3
M. Wt: 434
InChI Key: FZWFQHPXUPTZAL-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the butoxy and dimethylaminoethyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-butoxy-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S.ClH/c1-4-5-15-27-18-10-8-9-17(16-18)21(26)25(14-13-24(2)3)22-23-19-11-6-7-12-20(19)28-22;/h6-12,16H,4-5,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWFQHPXUPTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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